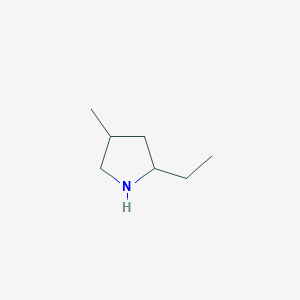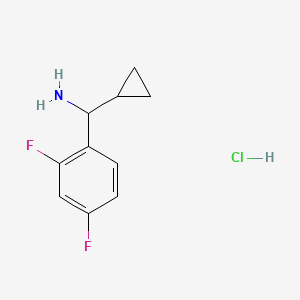
2-乙基-4-甲基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-methylpyrrolidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-乙基-4-甲基吡咯烷应用的全面分析
2-乙基-4-甲基吡咯烷是吡咯烷环的衍生物,吡咯烷环是一种广泛应用于药物化学中的五元含氮杂环。其独特的结构赋予了其多种生物活性,并在各种科学应用中发挥作用。以下是对2-乙基-4-甲基吡咯烷在科学研究中六种不同应用的详细分析。
药物发现与开发
2-乙基-4-甲基吡咯烷: 在药物发现中作为一种通用的支架。 其饱和性质和非平面性有助于分子的立体化学,影响其生物活性 。该化合物由于其sp3杂化,能够有效地探索药效团空间,使其成为开发新型生物活性化合物的重要组成部分。
不对称有机催化
该化合物在不对称有机催化中起着至关重要的作用,不对称有机催化是一种用于构建具有高对映选择性的复杂分子结构的方法 。吡咯烷环,特别是像2-乙基-4-甲基吡咯烷这样的衍生物,经常被用来合成有机催化剂,这些催化剂可以促进各种不对称合成转化。
生物活性化合物的合成
研究人员利用2-乙基-4-甲基吡咯烷来创建具有靶点选择性的生物活性分子。 该化合物的结构特征,包括引入各种取代基的可能性,允许创建具有潜在治疗应用的分子 .
理化性质的增强
在药物候选物中引入2-乙基-4-甲基吡咯烷可以改变理化参数,从而改善这些分子的ADME/Tox特性 。这种修饰对于开发具有更好吸收、分布、代谢、排泄和毒性特征的药物至关重要。
药物化学中的结构多样性
由于其饱和性质,2-乙基-4-甲基吡咯烷有助于药物化合物的结构多样性。 它使化学家能够超越平面杂环芳烃环支架,探索三维结构,这可能导致发现新型药物 .
立体异构性和对映选择性结合
吡咯烷环中碳原子的立体异构性,例如在2-乙基-4-甲基吡咯烷中,对于药物候选物的生物学特征至关重要。 不同的立体异构体和取代基的空间取向会导致对映选择性蛋白质的结合模式不同,从而影响药物的有效性 .
作用机制
Target of Action
2-Ethyl-4-methylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets
Mode of Action
Pyrrolidine alkaloids in general are known to interact with their targets in a variety of ways, leading to a range of biological effects . The specific interactions and resulting changes caused by 2-Ethyl-4-methylpyrrolidine would require further investigation.
Biochemical Pathways
Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . The specific effects of 2-Ethyl-4-methylpyrrolidine would require further investigation.
属性
IUPAC Name |
2-ethyl-4-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAPHBUGZJARM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)




![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)



